2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of CID-1067700 is the Ras-related protein Rab7 . Rab7 is an endosome-localized small GTPase that plays a crucial role in the late endocytic pathway . It is involved in the transport of products from early to late endosomes and lysosomes .
Mode of Action
CID-1067700 acts as a competitive inhibitor of Rab7 . It binds to the nucleotide binding site of Rab7, thereby inhibiting its activity . This competitive inhibition is significant for both BODIPY-GTP and BODIPY-GDP binding .
Biochemical Pathways
The inhibition of Rab7 by CID-1067700 affects the endocytic pathway . Specifically, it downregulates the protein levels of Lamp1 and active cathepsin B in astrocytes after injury . It also inhibits the co-localization of cathepsin B and Rab7, and Lamp1 and Rab7 .
Pharmacokinetics
It is known that the compound can be administered viaintraperitoneal injection , suggesting that it is likely to have good bioavailability
Result of Action
CID-1067700 has been shown to have significant effects in models of ischemic stroke . It attenuates brain atrophy, improves neurologic deficits, and inhibits reactive astrogliosis in rat ischemic stroke . It also reduces class switch DNA recombination (CSR) in B cells and survival of plasma cells .
Action Environment
The action of CID-1067700 can be influenced by environmental factors such as oxygen and glucose deprivation . In a model of ischemic stroke, the compound was shown to protect astrocytes against injury induced by oxygen and glucose deprivation and reoxygenation .
Biochemical Analysis
Biochemical Properties
CID-1067700 plays a significant role in biochemical reactions. It binds the nucleotide binding pocket of Rab7, a member of the Ras-related GTPases, with a Ki value of 13 nM . This prevents BODIPY-linked GTP and GDP binding with EC50 values of 11.2 and 21 nM, respectively .
Cellular Effects
CID-1067700 has profound effects on various types of cells and cellular processes. It influences cell function by antagonizing the ras-related protein Rab-7 . This results in the reduction of class switch DNA recombination (CSR) in B cells and survival of plasma cells .
Molecular Mechanism
The molecular mechanism of action of CID-1067700 involves its binding to the nucleotide binding pocket of Rab7 . This binding prevents the interaction of Rab7 with BODIPY-linked GTP and GDP, thereby inhibiting the function of Rab7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML282 involves multiple steps, including the formation of a thieno[2,3-c]pyran ring system. The key steps include:
Formation of the thieno[2,3-c]pyran ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of functional groups: Various functional groups are introduced through substitution reactions, often involving reagents like benzoyl chloride and thionyl chloride.
Industrial Production Methods
Industrial production of ML282 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction conditions: Ensuring that the reactions are carried out under controlled temperatures and pressures to maintain consistency.
Purification processes: Utilizing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
ML282 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in ML282.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like benzoyl chloride and thionyl chloride are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of ML282 with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
ML282 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GTPase activity.
Biology: Employed in studies involving Rab7 and its role in vesicular transport and lysosomal function.
Medicine: Investigated for its potential therapeutic applications in diseases involving dysregulated GTPase activity, such as certain cancers and genetic disorders.
Industry: Utilized in high-throughput screening assays for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
CID-1067700: Another pan GTPase inhibitor with similar inhibitory activity.
Suramin: A compound that also inhibits GTPase activity but through a different mechanism.
Guanosine analogs: Compounds that mimic the structure of GTP and GDP and inhibit GTPase activity.
Uniqueness
ML282 is unique due to its high specificity and affinity for Rab7, with a Ki of 13 nM. This makes it a valuable tool for studying the role of Rab7 in cellular processes and for potential therapeutic applications .
Properties
IUPAC Name |
2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSWBWHRHAQVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360013 | |
Record name | CID-1067700 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314042-01-8 | |
Record name | CID-1067700 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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